N-(4-ethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide
Overview
Description
N-(4-ethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide, also known as EPH-THIO, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of N-(4-ethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in inflammation and cancer cell proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. One study found that this compound decreased the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the serum of rats with induced inflammation. Another study found that this compound decreased the viability of cancer cells and induced apoptosis in vitro.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide has several advantages and limitations for use in lab experiments. One advantage is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its potential as a therapeutic agent for various diseases. However, a limitation of this compound is the lack of comprehensive studies on its toxicity and pharmacokinetics, which limits its potential use in clinical settings.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects in animal models and human cell lines. Another direction is to study its potential as a therapeutic agent for various diseases in clinical trials. Additionally, research can be conducted to explore the potential of this compound as a drug delivery system for other therapeutic agents.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that this compound exhibited significant anti-inflammatory activity in animal models, suggesting its potential use in the treatment of inflammatory diseases. Another study found that this compound showed promising anticancer activity in vitro against several cancer cell lines, indicating its potential as a chemotherapeutic agent.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-hydroxybutanoylamino)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-3-19-11-6-4-10(5-7-11)14-13(20)16-15-12(18)8-9(2)17/h4-7,9,17H,3,8H2,1-2H3,(H,15,18)(H2,14,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQALPBYRWFHEOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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